3'-Deoxy 3'-amino adenosine-5'-diphosphate
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Overview
Description
Preparation Methods
The synthesis of 3’-Deoxy 3’-amino adenosine-5’-diphosphate involves several steps. One common method includes the modification of adenosine nucleotides. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired modifications. For instance, the synthesis of fluorescently labeled ADP involves the use of 3’-Amino-3’-deoxyadenosine-5’-O-diphosphate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
3’-Deoxy 3’-amino adenosine-5’-diphosphate undergoes various chemical reactions, including substitution and phosphorylation. Common reagents used in these reactions include phosphates and amines. The major products formed from these reactions are typically modified nucleotides, such as fluorescently labeled ADP . The compound’s structure allows it to participate in reactions that modify its phosphate groups or the amino group at the 3’ position.
Scientific Research Applications
3’-Deoxy 3’-amino adenosine-5’-diphosphate has a wide range of scientific research applications. In chemistry, it is used in the synthesis of fluorescently labeled nucleotides, which are essential for studying enzyme mechanisms and cellular processes . In biology, it is used as a probe for GTP pyrophosphokinase domains and in the study of P-loop ATPases . In industry, it is used in the production of various biochemical assays and research reagents .
Mechanism of Action
The mechanism of action of 3’-Deoxy 3’-amino adenosine-5’-diphosphate involves its interaction with specific molecular targets, such as nucleoside diphosphate kinase A . This interaction leads to the modulation of cellular processes, including signal transduction and enzyme activity. The compound’s structure allows it to act as a substrate or inhibitor in various biochemical pathways, influencing the activity of enzymes and other proteins involved in cellular functions .
Comparison with Similar Compounds
3’-Deoxy 3’-amino adenosine-5’-diphosphate is unique compared to other similar compounds due to its specific structural modifications. Similar compounds include adenosine 3’,5’-diphosphate and adenosine 5’-diphosphate . These compounds share similar nucleotide structures but differ in their functional groups and positions of modification. The presence of the amino group at the 3’ position in 3’-Deoxy 3’-amino adenosine-5’-diphosphate distinguishes it from other nucleotides and contributes to its unique chemical and biological properties .
Properties
CAS No. |
4360-06-9 |
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Molecular Formula |
C10H16N6O9P2 |
Molecular Weight |
426.22 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-3-amino-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N6O9P2/c11-5-4(1-23-27(21,22)25-26(18,19)20)24-10(7(5)17)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17H,1,11H2,(H,21,22)(H2,12,13,14)(H2,18,19,20)/t4-,5-,7-,10-/m1/s1 |
InChI Key |
VKODIDNZKBYXJO-QYYRPYCUSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)N)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)N)O)N |
Origin of Product |
United States |
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